

Application Notes and Protocols: Synthesis of Lanthanoid(III) Hexafluoroarsenates with AsF₃ Ligands

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Compound of Interest

Compound Name: Hexafluoroarsenate

Cat. No.: B1215188

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Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed protocols for the synthesis of lanthanoid(III) **hexafluoroarsenate** complexes featuring arsenic trifluoride (AsF₃) as a neutral ligand. The resulting compounds, with the general formula Ln(AsF₃)₃(AsF₆)₃, are of interest in the field of inorganic coordination chemistry. The protocols described are based on reactions in anhydrous hydrogen fluoride (aHF), a superacidic solvent system. Two primary methods are detailed: a general method for producing polycrystalline powders and a solvothermal method for growing single crystals of specific lanthanoid complexes.

Disclaimer and Safety Precautions: The experimental procedures outlined herein involve extremely hazardous materials, including anhydrous hydrogen fluoride (aHF), arsenic pentafluoride (AsF₅), and arsenic trifluoride (AsF₃). These substances are highly corrosive, toxic, and react violently with moisture. All manipulations must be carried out in a suitable, well-ventilated fume hood by personnel trained in handling hazardous materials. Appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and full-face protection, is mandatory. Specialized equipment for handling volatile and reactive fluorides is required.

Experimental Protocols

Method 1: General Synthesis of Polycrystalline $\text{Ln}(\text{AsF}_3)_3(\text{AsF}_6)_3$

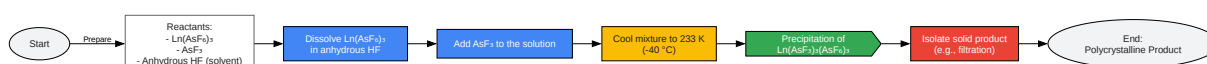
This method is suitable for the synthesis of a range of lanthanoid complexes. Solid products with the composition $\text{Ln}(\text{AsF}_3)_3(\text{AsF}_6)_3$ have been successfully isolated for La, Nd, Sm, Eu, Gd, Tb, Er, and Tm.[1][2] Attempts to prepare the corresponding Ytterbium (Yb) and Lutetium (Lu) compounds using this method have been unsuccessful.[1][2]

Materials:

- Lanthanoid(III) **hexafluoroarsenate** ($\text{Ln}(\text{AsF}_6)_3$)
- Arsenic trifluoride (AsF_3)
- Anhydrous hydrogen fluoride (aHF)

Procedure:

- In a dry, inert atmosphere (e.g., a glovebox), prepare a solution of the desired Lanthanoid(III) **hexafluoroarsenate** ($\text{Ln}(\text{AsF}_6)_3$) in anhydrous hydrogen fluoride (aHF).
- Add arsenic trifluoride (AsF_3) to the solution.
- Cool the reaction mixture to 233 K (-40 °C).
- Maintain this temperature to allow for the precipitation of the solid product.
- Isolate the resulting solid, $\text{Ln}(\text{AsF}_3)_3(\text{AsF}_6)_3$, by filtration under anhydrous conditions.
- Dry the product carefully under a stream of inert gas to remove residual solvent.



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Workflow for the general synthesis of polycrystalline $\text{Ln}(\text{AsF}_3)_3(\text{AsF}_6)_3$.

Method 2: Solvothermal Synthesis of Single-Crystal $\text{Ln}(\text{AsF}_3)_3(\text{AsF}_6)_3$ ($\text{Ln} = \text{Ce}, \text{Pr}$)

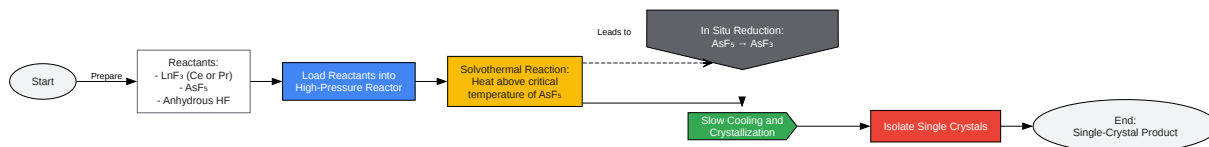
This specialized solvothermal method has been successfully used to prepare single crystals of $\text{Ce}(\text{AsF}_3)_3(\text{AsF}_6)_3$ and $\text{Pr}(\text{AsF}_3)_3(\text{AsF}_6)_3$.^{[1][2]} A key feature of this process is the in situ formation of the AsF_3 ligand through the partial reduction of AsF_5 during the reaction.^{[1][2]}

Materials:

- Lanthanoid(III) fluoride (LnF_3 ; specifically CeF_3 or PrF_3)
- Arsenic pentafluoride (AsF_5)
- Anhydrous hydrogen fluoride (aHF)

Procedure:

- Place the appropriate Lanthanoid(III) fluoride (LnF_3) into a suitable high-pressure reactor (autoclave) compatible with aHF and AsF_5 .
- Transfer a controlled amount of anhydrous hydrogen fluoride (aHF) into the reactor.
- Condense arsenic pentafluoride (AsF_5) into the sealed reactor.
- Heat the reactor to a temperature above the critical temperature of AsF_5 (344.65 K or 71.5 °C).
- Maintain the solvothermal conditions to allow for the reaction and subsequent crystallization. During this time, a portion of the AsF_5 is reduced, forming the AsF_3 required for coordination.
- Slowly cool the reactor to room temperature to promote the growth of single crystals.
- Carefully vent and open the reactor, and isolate the single crystals under inert conditions.



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Workflow for the solvothermal synthesis of single-crystal $\text{Ln}(\text{AsF}_3)_3(\text{AsF}_6)_3$.

Data Presentation

The synthesized compounds $\text{Ln}(\text{AsF}_3)_3(\text{AsF}_6)_3$ (where Ln = La, Ce, Pr, Nd, Sm, Eu, Gd, Tb, Er, Tm) are isostructural.[1][2] The crystal structure is a three-dimensional framework where the lanthanoid atoms are coordinated by nine fluorine atoms in the shape of a tri-capped trigonal prism.[1][2] Three of these fluorine atoms are provided by the terminal AsF_3 ligands, while the other six are from bridging AsF_6^- units.[1][2]

Table 1: Crystallographic Data for $\text{Ln}(\text{AsF}_3)_3(\text{AsF}_6)_3$ (Ln = Ce, Pr)

Parameter	$\text{Ce}(\text{AsF}_3)_3(\text{AsF}_6)_3$	$\text{Pr}(\text{AsF}_3)_3(\text{AsF}_6)_3$
Crystal System	Hexagonal	Hexagonal
Space Group	P 6- 2c	P 6- 2c
a (Å)	10.6656(7)	10.6383(7)
c (Å)	10.9113(9)	10.878(2)
Volume (Å ³)	1074.9(1)	1066.2(2)
Z	2	2
Data sourced from Tramšek, et al.[1][2]		

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References

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- 2. Synthesis and crystal structures of lanthanoid(III) hexafluoroarsenates with AsF₃ ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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